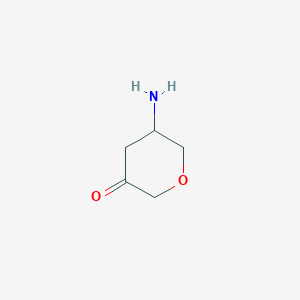

5-Aminodihydro-2H-pyran-3(4H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-aminooxan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-4-1-5(7)3-8-2-4/h4H,1-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZHGCUHRYJWSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COCC1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Methodological Development for 5 Aminodihydro 2h Pyran 3 4h One and Dihydropyranone Analogues

Foundational Synthetic Pathways to the Dihydropyranone Core

The construction of the fundamental dihydropyranone ring system is a critical first step, which can then be further functionalized to introduce substituents such as the amino group. Several classical and modern synthetic routes have proven effective for this purpose.

Syntheses Commencing from α-Ketoglutaric Acid

The synthesis involves the following key transformations:

Ketalization: The keto group of a derivative of α-ketoglutaric acid is protected, for instance, by reacting the corresponding ester with trimethyl orthoformate and sulfuric acid in methanol (B129727) to yield a dimethyl ketal. arkat-usa.org

Reduction: The ester groups are then reduced to primary alcohols using a strong reducing agent like lithium aluminium hydride (LiAlH₄), resulting in a diol. arkat-usa.org

Cyclization: The pyran ring is formed through an intramolecular cyclization. This can be achieved by converting the diol into a dimesylate followed by ring closure. arkat-usa.org

Deprotection: Finally, acidic hydrolysis of the ketal protecting group reveals the ketone functionality, yielding the desired dihydro-2H-pyran-3(4H)-one. arkat-usa.org

This foundational molecule is a key precursor. The introduction of an amino group at the C-5 position to form the target compound, 5-Aminodihydro-2H-pyran-3(4H)-one, could then be envisioned through subsequent standard transformations, such as reductive amination of the ketone.

Strategies Leveraging Claisen-Schmidt Condensation and Subsequent Cyclization

The Claisen-Schmidt condensation is a robust carbon-carbon bond-forming reaction between a ketone and an aldehyde that does not possess an α-hydrogen. wikipedia.orgtaylorandfrancis.com This reaction, a type of crossed aldol (B89426) condensation, typically produces α,β-unsaturated ketones. taylorandfrancis.commdpi.com While not a direct route to dihydropyranones, the products of this condensation can serve as crucial intermediates for subsequent cyclization to form the pyran ring.

The general process involves:

Condensation: An appropriate ketone is reacted with an aldehyde (often an aromatic aldehyde) in the presence of a base (like sodium hydroxide) or acid catalyst. wikipedia.orgtaylorandfrancis.commdpi.com

Cyclization: The resulting α,β-unsaturated ketone, containing a suitably positioned hydroxyl or other nucleophilic group, can then undergo an intramolecular reaction, such as a Michael addition, to form the heterocyclic ring.

For instance, a substrate containing both a β-hydroxy group and an α,β-unsaturated ketone moiety could cyclize via an oxa-Michael reaction to yield a dihydropyranone derivative. The versatility of the Claisen-Schmidt condensation allows for the synthesis of a wide array of substituted intermediates, providing a flexible entry point to various dihydropyranone analogues. taylorandfrancis.com

Metal-Free Intramolecular Rearrangements of δ-Hydroxyalkynones

The intramolecular rearrangement of δ-hydroxyalkynones represents a modern and atom-economical approach to constructing heterocyclic systems. While specific examples for the direct synthesis of this compound via this method are not prominently documented, the general principle offers a potential pathway. This strategy involves the cyclization of a linear precursor containing both a hydroxyl group and an alkyne functionality. The reaction typically proceeds through a nucleophilic attack of the hydroxyl group onto the activated alkyne, which can be promoted by various catalysts. Metal-free conditions often rely on activation of the alkyne by strong acids or iodine-based reagents to facilitate the cyclization. The resulting enol or enol ether intermediate would then tautomerize or hydrolyze to the corresponding ketone, yielding the dihydropyranone core.

Hetero Diels-Alder Reactions in Dihydropyranone Construction

The hetero-Diels-Alder reaction is a powerful and convergent method for synthesizing six-membered heterocycles, including dihydropyrans. lu.se This [4+2] cycloaddition involves a conjugated diene and a dienophile, where one or more carbon atoms are replaced by a heteroatom. organic-chemistry.org To construct the dihydropyranone skeleton, the reaction can occur between an electron-rich alkene (dienophile) and an α,β-unsaturated carbonyl compound (heterodiene). organic-chemistry.org

Key features of this approach include:

Inverse Electron Demand: Often, these reactions proceed with inverse electron demand, where an electron-poor diene reacts with an electron-rich dienophile. organic-chemistry.org

Catalysis: Lewis acids, such as C2-symmetric bis(oxazoline)-Cu(II) complexes, can be used to catalyze the reaction, enabling high diastereo- and enantioselectivity. organic-chemistry.org

Versatility: A wide range of substrates can be employed. For example, cycloadditions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone have been shown to produce substituted dihydropyrans regio- and diastereoselectively. rsc.org

By carefully selecting the diene and dienophile components, this method allows for the direct and stereocontrolled installation of substituents on the pyran ring, which can be precursors to the desired amino functionality. For example, using a diene containing a masked amino group or a nitrogen-containing dienophile could provide a direct route to aminopyran derivatives. nih.gov

Advanced and Catalytic Synthetic Methodologies for Pyranone Derivatives

Moving beyond foundational methods, the development of catalytic systems, particularly organocatalysis, has revolutionized the synthesis of complex heterocyclic molecules, offering mild conditions and high levels of stereocontrol.

Organocatalytic Approaches for Dihydropyran Synthesis

Organocatalysis has emerged as a highly effective strategy for the asymmetric synthesis of dihydropyran derivatives. sioc-journal.cnau.dk These methods avoid the use of metals and often proceed through cascade or domino reactions, constructing complex molecular architectures in a single step from simple precursors. oist.jp

A prominent strategy involves the reaction of α,β-unsaturated aldehydes with various nucleophiles, catalyzed by chiral secondary amines like proline and its derivatives. au.dkoist.jp The general mechanism involves the formation of a transient enamine or iminium ion intermediate from the aldehyde and the catalyst, which then participates in a cascade of reactions.

One such cascade is the Michael addition of a 1,3-dicarbonyl compound (like 1,3-cycloalkanediones) to an α,β-unsaturated aldehyde, followed by an intramolecular cyclization/hemiacetalization to furnish the dihydropyran scaffold. au.dk Research has demonstrated that this reaction can be optimized to achieve excellent yields and high enantioselectivities for a broad range of aldehydes. au.dk

| Catalyst | Substrate 1 | Substrate 2 | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

| β-Proline | Ethyl Pyruvate | Aldehyd | Dihydropyran | 72% | Single Diastereomer | oist.jp |

| Chiral Secondary Amine | α,β-Unsaturated Aldehyde | 1,3-Cyclopentadione | 3,4-Dihydropyran | Good | 84-96% | au.dk |

| Chiral Secondary Amine | Cinnamaldehyde | 1,3-Cyclohexanedione | 3,4-Dihydropyran | - | 97% | au.dk |

| BINOL-phosphoric acid | Aromatic Aldehyde | Dimedone / Amine | Polyhydroquinoline | Good | 98% | nih.gov |

This table presents a selection of organocatalytic methods for synthesizing dihydropyran and related heterocyclic structures, highlighting the efficiency and stereoselectivity achievable.

These organocatalytic methods provide a powerful platform for accessing chiral, functionalized dihydropyrans, which are ideal precursors for the synthesis of this compound and its derivatives. oist.jp The initial products can be modified in subsequent steps to introduce the desired amino group and achieve the final target structure. oist.jp

Olefin Metathesis and Double Bond Migration Sequences

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds in the synthesis of complex molecules, including heterocyclic systems. researchgate.netsigmaaldrich.com Specifically, Ring-Closing Metathesis (RCM) is an intramolecular reaction that efficiently forms cyclic compounds from acyclic dienes. sigmaaldrich.com For the synthesis of dihydropyranone precursors, a tandem sequence involving olefin metathesis followed by double bond isomerization is particularly effective. organic-chemistry.org

| Catalyst System | Reaction Type | Key Transformation | Significance |

|---|---|---|---|

| Grubbs' Catalyst (1st or 2nd Gen) + Hydride Source (e.g., NaH, NaBH₄) | Ring-Closing Metathesis (RCM) / Double Bond Isomerization | Acyclic Diallyl Ethers → Cyclic Enol Ethers | Provides an efficient route to dihydropyran precursors by combining cyclization and isomerization in a sequential process. |

Molecular Iodine-Catalyzed Synthetic Protocols

Molecular iodine (I₂) has gained prominence as an inexpensive, non-toxic, and efficient catalyst for a variety of organic transformations, including the synthesis of heterocyclic compounds. rsc.orgrsc.org Its application under mild, often solvent-free conditions at ambient temperature makes it a practical alternative to many metal-based catalytic systems. organic-chemistry.org

For the synthesis of pyran derivatives, molecular iodine catalyzes the reaction between various substrates to form the heterocyclic ring. organic-chemistry.org For instance, iodine can catalyze multicomponent reactions (MCRs), where two or more synthetic steps are performed in a single pot without isolating intermediates, which is an efficient and environmentally friendly approach. rsc.org In the context of dihydropyranone synthesis, iodine catalysis can be employed for cyclization reactions. The mechanism often involves the activation of substrates through the formation of iodinated intermediates, facilitating subsequent intramolecular bond formation. researchgate.net This method has been successfully used to prepare various substituted pyrans and furans, showcasing its versatility. organic-chemistry.orgdntb.gov.ua

| Catalyst | Key Features | Applicable Reactions | Advantages |

|---|---|---|---|

| Molecular Iodine (I₂) | Metal-free, mild conditions, often solvent-free | Multicomponent Reactions (MCRs), Cyclizations, C-H Amination rsc.orgresearchgate.net | Eco-friendly, cost-effective, operationally simple, high chemoselectivity organic-chemistry.orgresearchgate.net |

Titanocene-Catalyzed Reductive Domino Reactions

Titanocene (B72419) complexes, particularly titanocene(III) generated in situ, are powerful single-electron transfer reagents that catalyze a range of reductive cyclizations and domino reactions under mild conditions. nih.gov These reactions are compatible with numerous functional groups, making them valuable tools in complex molecule synthesis. nih.gov

A notable application is the titanocene-catalyzed reductive domino reaction involving epoxides and trifluoromethyl-substituted alkenes. organic-chemistry.orgnih.gov This process consists of a Ti(III)-mediated radical-type epoxide ring-opening, followed by an allylic defluorinative cross-coupling reaction. nih.gov This methodology efficiently produces gem-difluorobishomoallylic alcohols, which are versatile intermediates. organic-chemistry.org Crucially, these products can be derivatized in a single subsequent step to yield 6-fluoro-3,4-dihydro-2H-pyrans. nih.gov This domino reaction demonstrates the utility of titanocene catalysis in constructing the dihydropyran ring with high regioselectivity and functional group tolerance. organic-chemistry.orgnih.gov

| Catalyst System | Reactants | Intermediate Product | Final Product (after derivatization) |

|---|---|---|---|

| Cp₂TiCl₂ (pre-catalyst) | Trifluoromethyl-substituted alkenes + Epoxides | gem-Difluorobishomoallylic alcohols | 6-Fluoro-3,4-dihydro-2H-pyrans |

Palladium-Catalyzed Arylative Cyclizations

Palladium catalysis is a cornerstone of modern organic synthesis, with palladium(II)-mediated oxidative cyclizations being a prominent strategy for assembling various heterocyclic scaffolds. nih.govnih.gov This approach has been successfully applied to the synthesis of 2,3,6-trisubstituted dihydropyranones. nih.gov

The synthesis typically involves coupling a boron-mediated stereoselective aldol reaction, which generates β-hydroxyenones, with a subsequent Pd(II)-mediated oxidative cyclization. nih.govsigmaaldrich.com In this key step, the palladium catalyst facilitates an intramolecular attack of the hydroxyl group onto the activated double bond, leading to the formation of the dihydropyranone ring. nih.gov The reaction requires an oxidant to regenerate the active Pd(II) catalyst, making the process catalytic. nih.gov This method provides good yields and allows for stereochemical control, making it a valuable route to highly substituted dihydropyranones. nih.gov

| Reaction Sequence | Catalyst | Key Intermediate | Product |

|---|---|---|---|

| 1. Boron-mediated aldol reaction 2. Oxidative cyclization | Pd(II) salt (e.g., Pd(OAc)₂) | β-Hydroxyenone | 2,3,6-Trisubstituted dihydropyranone |

Direct Synthesis of Monoarylidene Derivatives of Pyran-4-one

Monoarylidene derivatives of pyran-4-one are important α,β-unsaturated ketones that serve as precursors for further synthetic transformations. sharif.edu A significant challenge in their synthesis via traditional Claisen-Schmidt condensation is the frequent formation of undesired bis-arylidene by-products. sharif.edu

To address this, a room-temperature, solvent-free procedure has been developed for the direct and efficient synthesis of these monoarylidene derivatives. sharif.edusharif.edu This method involves the reaction of a pyran-4-one with an aromatic aldehyde in the presence of a catalytic system comprising TMSNMe₂ (N,N-Dimethyl(trimethylsilyl)amine) and MgBr₂·OEt₂ (Magnesium bromide diethyl etherate). sharif.edu This organocatalytic approach provides relatively high yields of the desired mono-arylidene product while minimizing the formation of the bis-adduct, offering a more controlled and efficient synthetic route. sharif.edu While this method applies to pyran-4-ones, the principles of controlling aldol-type condensations are relevant to the functionalization of dihydropyran-3-ones as well.

Specific Synthetic Considerations for the this compound Structure

Strategic Incorporation of the Amino Functionality

The introduction of an amino group at the C5 position of the dihydro-2H-pyran-3(4H)-one ring is a key synthetic challenge that requires specific strategies. The choice of method depends on the timing of the nitrogen introduction—either by using a nitrogen-containing precursor or by functionalizing a pre-formed pyranone ring.

One potential strategy involves the use of starting materials that already contain the required amino functionality, which is then carried through the cyclization sequence. This approach requires that the amino group be protected to avoid interference with the reactions used to form the pyran ring.

Alternatively, the amino group can be installed on a pre-existing dihydropyranone scaffold. This could be achieved through several methods:

Reductive Amination: A ketone at the C5 position of a precursor could be converted to the amine via reductive amination.

C-H Amination: Modern catalytic methods for direct C-H amination could be employed. For instance, protocols using molecular iodine catalysis for intramolecular C-H amination of alkyl groups via amidyl radicals present a potential, albeit challenging, route for direct functionalization. researchgate.net

Nucleophilic Substitution: Introduction of a suitable leaving group at the C5 position would allow for subsequent nucleophilic substitution with an amine or an amine equivalent, such as an azide (B81097) followed by reduction.

The synthesis of related aminopyran structures often involves the cyclization of precursors containing both the amine and the necessary functional groups for ring closure. For example, the reaction of 4-hydroxy-2-pyrones with arylmethylene malononitriles leads to 2-amino-4H,5H-pyrano[4,3-b]pyran derivatives, demonstrating a strategy where the amino group is part of one of the key reactants. mdpi.com Adapting such strategies is crucial for the targeted synthesis of this compound.

Derivatization and Advanced Functionalization Strategies for 5 Aminodihydro 2h Pyran 3 4h One

Comprehensive Substitution Reactions on the Dihydropyranone Scaffold

The dihydropyranone scaffold of 5-Aminodihydro-2H-pyran-3(4H)-one possesses two primary sites for substitution reactions: the amino group at the C5 position and the carbon atoms adjacent to the ketone at the C2 and C4 positions. While specific literature on this exact molecule is limited, the reactivity can be inferred from the general principles of amine and ketone chemistry.

The amino group, being a nucleophile, is expected to readily undergo substitution reactions. Common transformations would include N-alkylation and N-acylation. N-alkylation with various alkyl halides would introduce a range of alkyl substituents, thereby modifying the steric and electronic properties of the molecule. Similarly, N-acylation with acyl chlorides or anhydrides would yield the corresponding amides, which can serve to introduce further functional handles or act as protecting groups.

Substitution reactions at the carbon framework are also conceivable. The carbons alpha to the carbonyl group (C2 and C4) could potentially be functionalized through enolate chemistry. Under basic conditions, deprotonation could generate an enolate, which can then react with various electrophiles. However, the regioselectivity of such reactions would need to be carefully controlled.

Methodologies for the Introduction of Diverse Functional Groups

Building upon the fundamental substitution reactions, a variety of methodologies can be employed to introduce diverse functional groups onto the this compound core.

Functionalization of the Amino Group:

The primary amine functionality is a versatile handle for introducing a wide array of chemical moieties.

Reductive Amination: The amino group can be reacted with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. This method allows for the introduction of a broad range of substituents.

Sulfonylation: Reaction with sulfonyl chlorides would yield sulfonamides, a common functional group in medicinal chemistry.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates would lead to the formation of ureas and thioureas, respectively. These functional groups are known to participate in hydrogen bonding and can be crucial for molecular recognition.

Functionalization via the Ketone:

The ketone at the C3 position offers another site for diversification.

Wittig Reaction: The ketone can be converted to an alkene with a specific geometry using the Wittig reaction, allowing for the introduction of carbon-based substituents.

Grignard and Organolithium Reagents: Addition of organometallic reagents to the ketone would result in the formation of tertiary alcohols, introducing a new stereocenter and a hydroxyl group for further functionalization.

Spirocyclization: The ketone can participate in reactions leading to the formation of spirocyclic systems. For instance, multicomponent reactions involving an active methylene (B1212753) compound and an aldehyde could potentially lead to the synthesis of spiro-pyran derivatives. While not specifically documented for this compound, the synthesis of spiro-4H-pyrans from other cyclic ketones is a known transformation. nih.gov

Below is a table summarizing potential functionalization reactions:

| Reactive Site | Reaction Type | Reagents | Resulting Functional Group |

| C5-Amino Group | N-Alkylation | Alkyl Halides | Secondary/Tertiary Amine |

| C5-Amino Group | N-Acylation | Acyl Chlorides, Anhydrides | Amide |

| C5-Amino Group | Reductive Amination | Aldehydes/Ketones, Reducing Agent | Secondary/Tertiary Amine |

| C5-Amino Group | Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| C5-Amino Group | Urea/Thiourea Formation | Isocyanates/Isothiocyanates | Urea/Thiourea |

| C3-Ketone | Wittig Reaction | Phosphonium Ylides | Alkene |

| C3-Ketone | Grignard Addition | Grignard Reagents | Tertiary Alcohol |

| C3-Ketone | Spirocyclization | e.g., Malononitrile, Aldehyde | Spiro-heterocycle |

Utilization as a Versatile Synthon for Complex Organic Frameworks

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic ketone, makes it a potentially valuable synthon for the construction of more complex organic frameworks, particularly fused heterocyclic systems.

The amino and keto functionalities can be envisioned to participate in intramolecular cyclization reactions or in multicomponent reactions to build polycyclic structures. For example, a reaction sequence involving the initial functionalization of the amino group followed by a cyclization event involving the ketone could lead to the formation of novel bicyclic or bridged systems.

While direct examples of its use are not prevalent in the literature, analogous dihydropyranone structures are recognized as valuable building blocks. researchgate.netnih.gov Carbonyl-substituted dihydropyrans, for instance, are susceptible to reactions with various nucleophiles, making them useful for synthesizing a range of heterocyclic and carbocyclic compounds. researchgate.net The presence of the amino group in the target molecule adds another layer of synthetic potential, allowing for the construction of nitrogen-containing heterocycles. The synthesis of fused pyran rings through intramolecular reactions is a known strategy in organic synthesis. espublisher.com

Stereochemical Control and Chiral Synthesis in Dihydropyranone Chemistry

Addressing Stereochemical Complexity in Dihydropyranone Systems

Dihydropyranone systems can possess multiple chiral centers, leading to the possibility of forming a number of stereoisomers equivalent to 2n, where 'n' is the number of chiral centers. pharmacy180.com These stereoisomers can be categorized into pairs of enantiomers and sets of diastereomers. pharmacy180.com Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, which can influence their separation and biological activity. pharmacy180.com

The formation of diastereomers is a key consideration in the synthesis of complex molecules like 5-Aminodihydro-2H-pyran-3(4H)-one. Reactions that create new stereocenters can lead to a mixture of diastereomers, often in unequal amounts, a phenomenon known as diastereoselectivity. pharmacy180.com For instance, addition reactions to the double bond of a precursor molecule can generate two new chiral centers, potentially resulting in four different stereoisomers. pharmacy180.com The relative energies of the transition states leading to the different diastereomers determine the product distribution. pharmacy180.com

Controlling the formation of specific diastereomers is a primary goal in stereoselective synthesis. This can be achieved by employing chiral auxiliaries, substrates with existing stereocenters that influence the stereochemical outcome of subsequent reactions, or by using stereoselective reagents and catalysts. For example, in the synthesis of certain dihydropyranones, high levels of diastereoselectivity have been achieved, indicating a strong preference for the formation of one diastereomer over others. chalmers.se

Strategies for Enantioselective and Diastereoselective Synthesis

To obtain enantiomerically pure forms of this compound and related compounds, chemists employ a variety of sophisticated synthetic strategies. These methods are designed to selectively produce one enantiomer over the other (enantioselectivity) and to control the relative stereochemistry between multiple stereocenters (diastereoselectivity).

Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. N-Heterocyclic carbenes (NHCs) have emerged as effective organocatalysts in the synthesis of dihydropyranones. mdpi.com These catalysts can facilitate various annulation reactions, such as [3+3] and [4+2] cycloadditions, to construct the dihydropyranone ring with high enantioselectivity. mdpi.com For instance, NHC-catalyzed reactions of α,β-unsaturated aldehydes with various partners can yield highly enantioenriched dihydropyranones. mdpi.com The choice of catalyst, base, and solvent can significantly influence the yield and enantiomeric excess of the product. mdpi.com

Another notable approach involves the use of bifunctional catalysts, such as those derived from cinchona alkaloids or squaramides, which can activate both reacting partners and control the stereochemical outcome of the reaction. sioc-journal.cnnih.gov These catalysts have been successfully applied in the enantioselective synthesis of dihydropyrano[2,3-c]pyrazoles, a class of compounds related to dihydropyranones. nih.gov Copper-catalyzed asymmetric hydroboration has also been shown to be a highly efficient kinetic resolution method for the synthesis of chiral flavan-3-ols, which share a similar heterocyclic core. nih.gov

Table 1: Examples of Enantioselective Catalytic Approaches in Dihydropyranone Synthesis

| Catalytic System | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |

| N-Heterocyclic Carbene (NHC) | [3+3] Cyclization | Trisubstituted Dihydropyranones | >90% | mdpi.com |

| Bifunctional Squaramide | [3+3] Annulation | Fused Polycyclic Dihydropyranones | Moderate to Excellent | sioc-journal.cn |

| Cinchona Alkaloid | Tandem Michael addition-cyclization | Dihydropyrano[2,3-c]pyrazoles | Up to >99% | nih.gov |

| Copper/(R,R)-Ph-BPE | Asymmetric Hydroboration | Chiral Flavan-3-ols | >99% | nih.gov |

| N-Heterocyclic Carbene (NHC) | Kinetic Resolution | Tricyclic Dihydropyranones | High | chalmers.se |

Enzyme-catalyzed kinetic resolution is a powerful method for obtaining enantiomerically pure compounds. This technique utilizes the high stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. Lipases are a commonly used class of enzymes for this purpose. For example, Amano Lipase PS-C II has been successfully employed in the kinetic resolution of racemic alcohols to produce enantiomerically pure building blocks for the synthesis of 2-benzopyrans. nih.gov This process can involve either the acylation of one enantiomer, leaving the other as an alcohol, or the hydrolysis of an ester derivative of one enantiomer. nih.gov The efficiency of the resolution is often high, yielding products with excellent enantiomeric excess. nih.gov

Dynamic kinetic resolution (DKR) is an advanced strategy that can theoretically convert 100% of a racemic starting material into a single enantiomerically pure product. wikipedia.org This is achieved by combining a kinetic resolution with a concurrent in situ racemization of the slower-reacting enantiomer. princeton.edunih.gov For a DKR to be successful, the rate of racemization must be significantly faster than the rate of reaction of the slower-reacting enantiomer. chalmers.seprinceton.edu

DKR has been applied to the synthesis of various chiral molecules, including dihydropyranone derivatives. chalmers.se In some cases, the racemization can be catalyzed by a chemical catalyst, while the resolution is performed by an enzyme. nih.gov This dual catalytic system allows for the continuous conversion of the undesired enantiomer into the desired one. The development of efficient racemization catalysts that are compatible with the resolution conditions is a key challenge in this field. mdpi.com

Table 2: Comparison of Kinetic Resolution and Dynamic Kinetic Resolution

| Feature | Kinetic Resolution (KR) | Dynamic Kinetic Resolution (DKR) |

| Maximum Theoretical Yield | 50% | 100% |

| Process | One enantiomer reacts faster, leaving the other enriched. | Kinetic resolution combined with in-situ racemization of the slower-reacting enantiomer. |

| Requirement | A stereoselective catalyst or reagent. | A stereoselective catalyst and a racemization catalyst or condition. |

| Outcome | Enriched unreacted starting material and enantiomerically enriched product. | A single enantiomerically pure product. |

Advanced Methodologies for Stereochemical Assignment and Confirmation

Determining the absolute configuration and the relative stereochemistry of chiral molecules like this compound is a critical step in their synthesis and characterization. Several advanced analytical techniques are employed for this purpose.

Single-crystal X-ray diffraction (XRD) is considered the gold standard for determining the absolute configuration of a crystalline compound. nih.goved.ac.ukresearchgate.net This technique provides a three-dimensional map of the electron density in a crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms. ed.ac.ukresearchgate.net The determination of absolute configuration using XRD relies on the anomalous scattering of X-rays by the atoms in the crystal. mit.edu While traditionally requiring the presence of heavy atoms, modern methods have made it possible to determine the absolute configuration of light-atom molecules containing only carbon, hydrogen, and oxygen. mit.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for stereochemical analysis. researchgate.net One-dimensional and two-dimensional NMR techniques, such as COSY and NOESY, can provide information about the connectivity and spatial proximity of atoms, which can be used to deduce the relative stereochemistry of a molecule. researchgate.net In some cases, chiral derivatizing agents can be used to create diastereomeric derivatives that are distinguishable by NMR, allowing for the determination of enantiomeric purity and, in some instances, the assignment of absolute configuration. nih.gov

Circular Dichroism (CD) spectroscopy, particularly when coupled with quantum mechanical calculations, can also be a valuable method for determining the absolute configuration of chiral molecules. nih.gov This technique measures the differential absorption of left- and right-circularly polarized light, which is a characteristic property of chiral compounds.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 5 Aminodihydro 2h Pyran 3 4h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR spectroscopy identifies the different types of hydrogen atoms (protons) in a molecule based on their unique electronic environments. The chemical shift (δ) of a proton's signal indicates its degree of shielding, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

For a hypothetical analysis of 5-Aminodihydro-2H-pyran-3(4H)-one, one would expect distinct signals for the protons on the pyran ring and the amino group. The protons adjacent to the oxygen atom and the carbonyl group would be significantly deshielded, appearing at a lower field (higher ppm value). The proton at the C5 position, bearing the amino group, would also have a characteristic chemical shift. The protons of the amino group itself would likely appear as a broad singlet, the chemical shift of which could be dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for Dihydro-2H-pyran-3(4H)-one

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 | 3.8 - 4.2 | t | ~5-7 |

| H4 | 2.5 - 2.9 | t | ~5-7 |

| H5 | 1.9 - 2.3 | m | - |

| H6 | 3.6 - 4.0 | t | ~5-7 |

Note: This is a generalized prediction. Actual values can vary based on solvent and experimental conditions.

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., hybridization, proximity to electronegative atoms).

In the case of this compound, the carbonyl carbon (C3) would be the most deshielded and appear at the lowest field (highest ppm value). The carbons bonded to the oxygen (C2 and C6) would also be significantly deshielded compared to a simple alkane. The carbon bearing the amino group (C5) would also have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Data for Dihydro-2H-pyran-3(4H)-one

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 | 65 - 75 |

| C3 | 200 - 210 |

| C4 | 35 - 45 |

| C5 | 20 - 30 |

| C6 | 60 - 70 |

Note: This is a generalized prediction. Actual values can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), provide information about the spatial proximity of atoms within a molecule. A NOESY experiment shows correlations between protons that are close to each other in space, even if they are not directly bonded. This is crucial for determining the stereochemistry and preferred conformation of a molecule.

For a cyclic compound like this compound, a NOESY spectrum would be invaluable in establishing the relative orientation of the substituents on the pyran ring (e.g., whether the amino group is axial or equatorial).

Variable-temperature (VT) NMR studies involve recording NMR spectra at different temperatures. This technique is particularly useful for studying molecules that exist as a mixture of rapidly interconverting conformers at room temperature. By lowering the temperature, the rate of interconversion can be slowed down, allowing for the observation of individual conformers. This provides insights into the energy barriers between different conformations and the thermodynamic preferences of the molecule. For this compound, VT-NMR could be used to study the ring-flipping process of the pyran chair conformation.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different types of bonds and functional groups absorb IR radiation at characteristic frequencies.

For this compound, the IR spectrum would be expected to show a strong, sharp absorption band for the carbonyl group (C=O) of the ketone, typically in the range of 1700-1725 cm⁻¹. The N-H stretching vibrations of the primary amine would appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-O-C stretching of the ether linkage in the pyran ring would also give rise to a strong absorption, usually in the 1050-1150 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for Dihydro-2H-pyran-3(4H)-one

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretch | 1700 - 1725 | Strong |

| C-O-C (Ether) | Stretch | 1050 - 1150 | Strong |

| C-H (Alkane) | Stretch | 2850 - 3000 | Medium-Strong |

Note: The presence of an amino group in this compound would introduce characteristic N-H stretching and bending vibrations.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy serves as a powerful tool for probing the vibrational modes of a molecule. By analyzing the inelastic scattering of monochromatic light, a Raman spectrum provides a distinct fingerprint based on the specific bonds and functional groups present. For this compound, this technique would be particularly useful for identifying the characteristic vibrations of its key structural features.

The spectrum would be expected to display prominent peaks corresponding to the stretching and bending vibrations of its functional groups. Key expected vibrational modes would include the carbonyl (C=O) stretch from the ketone, the N-H stretching of the primary amine, the C-N stretching vibration, and the C-O-C ether linkage within the pyran ring. These vibrational frequencies are sensitive to the molecular environment, providing insights into the molecule's conformation and potential intermolecular interactions, such as hydrogen bonding involving the amine and ketone groups. The data obtained is often complementary to that from infrared (IR) spectroscopy.

Table 1: Expected Raman Shifts for Key Functional Groups in this compound This table presents typical wavenumber ranges for the indicated functional groups. Actual values for the compound would require experimental measurement.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

| Carbonyl Stretch | C=O | 1700-1725 |

| Amine Stretch | N-H | 3300-3500 |

| C-N Stretch | C-N | 1020-1250 |

| Ether Stretch | C-O-C | 1080-1150 |

| C-H Stretch | C-H (Aliphatic) | 2850-3000 |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is crucial for determining the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns that arise when the molecule breaks apart. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure mass with extremely high accuracy, typically to four or more decimal places. researchgate.net This precision allows for the determination of a molecule's elemental composition from its exact mass, a capability that is invaluable for confirming the identity of a known compound or identifying an unknown. nih.gov The improvements in HRMS technology enable high-confidence analyte identification and characterization. nih.govnih.gov

For this compound, HRMS would be used to confirm its molecular formula, C₅H₉NO₂. By comparing the experimentally measured exact mass to the theoretically calculated mass, a high degree of confidence in the compound's elemental formula can be achieved, distinguishing it from any other potential isomers or compounds with the same nominal mass.

Table 2: HRMS Data for this compound

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂ | bldpharm.com |

| Nominal Mass | 115 amu | bldpharm.com |

| Calculated Exact Mass | 115.06333 Da |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. imrpress.com It is best suited for compounds that are volatile and thermally stable. The sample is first vaporized and separated based on its boiling point and interactions with a stationary phase in a GC column. As each separated component elutes from the column, it enters the mass spectrometer to be ionized and detected. researchgate.net

The analysis of this compound by GC-MS would provide both its retention time (a characteristic property under specific GC conditions) and its electron ionization (EI) mass spectrum. The mass spectrum would display a molecular ion peak (M⁺) corresponding to the compound's molecular weight, along with a series of fragment ion peaks. The fragmentation pattern is a reproducible fingerprint that can be used for structural elucidation by piecing together the neutral losses and charged fragments.

Table 3: Illustrative GC-MS Fragmentation Data for this compound This table shows hypothetical but structurally plausible fragment ions. Actual fragmentation would depend on the specific MS conditions.

| Retention Time (min) | Key Fragment Ions (m/z) | Potential Fragment Identity |

| (Variable) | 115 | [M]⁺ |

| 98 | [M-NH₃]⁺ | |

| 87 | [M-CO]⁺ | |

| 70 | [M-CH₂NH₂]⁺ | |

| 56 | [C₃H₄O]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that couples the high-resolution separation of liquid chromatography with the sensitive detection of mass spectrometry. ekb.eg It is particularly advantageous for analyzing compounds that are non-volatile, polar, or thermally labile, which may not be suitable for GC-MS. researchgate.net The use of soft ionization techniques like electrospray ionization (ESI) typically generates a protonated molecule [M+H]⁺ or other adducts with minimal fragmentation, providing clear molecular weight information. nih.gov

Given the polar nature of the amine and ketone functional groups, LC-MS would be an ideal method for analyzing this compound. The method would provide a retention time from the LC separation and a mass spectrum confirming the molecular weight. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is selected and fragmented to reveal details about the molecule's structure. nih.govnih.gov

Table 4: Expected LC-MS Data for this compound Data is based on typical results from ESI-LC-MS analysis.

| Retention Time (min) | Ionization Mode | Observed Ions (m/z) | Ion Identity |

| (Variable) | ESI Positive | 116.0706 | [M+H]⁺ |

| ESI Positive | 138.0525 | [M+Na]⁺ |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a molecule. mdpi.com The technique requires the compound to be in a single, well-ordered crystalline form. When a beam of X-rays is directed at the crystal, the rays are diffracted by the electrons of the atoms, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the electron density map, from which the exact position of every atom in the crystal lattice can be determined. nih.gov

For this compound, a successful X-ray crystallographic analysis would provide unambiguous information on:

Bond lengths and angles: Precise measurements for every bond in the molecule.

Conformation: The definitive shape of the pyran ring (e.g., chair, boat, or twist-boat).

Stereochemistry: The absolute configuration of any chiral centers.

Intermolecular interactions: The arrangement of molecules in the crystal lattice, revealing details about hydrogen bonds and other non-covalent forces.

While specific crystallographic data for this compound is not publicly available, the analysis of a related 4H-pyran derivative illustrates the type of data that would be obtained. researchgate.net

Table 5: Example Crystallographic Data for a Pyran Derivative The following data is for methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate and is presented for illustrative purposes only. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 12.3069 |

| b (Å) | 9.7023 |

| c (Å) | 24.812 |

| β (°) | 94.862 |

| Z | 8 |

Theoretical and Computational Chemistry Studies on 5 Aminodihydro 2h Pyran 3 4h One

Density Functional Theory (DFT) Calculations

DFT has become a powerful tool in quantum chemistry for predicting the properties of molecules. For a compound like 5-Aminodihydro-2H-pyran-3(4H)-one, DFT calculations would be instrumental in elucidating its fundamental chemical characteristics.

Prediction of Spectroscopic Parameters and Validation

In the absence of experimental data, DFT calculations could predict spectroscopic parameters. For instance, theoretical vibrational frequencies (infrared and Raman spectra) could be calculated to identify characteristic bond stretching and bending modes within the molecule. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) could be computed to aid in future experimental structure verification. These theoretical spectra would serve as a benchmark for experimentalists.

Conformational Analysis and Energetics

The non-planar dihydropyran ring in this compound can adopt several conformations, such as chair, boat, and twist-boat forms. The position and orientation (axial vs. equatorial) of the amino group would further multiply the number of possible conformers. A thorough conformational analysis using DFT would involve geometry optimization of all possible low-energy structures and the calculation of their relative energies to identify the most stable conformer(s) in the gas phase and in different solvents.

Investigation of Tautomeric Equilibria and Stability

The presence of a ketone and an amino group introduces the possibility of tautomerism. Specifically, keto-enol and amine-imine tautomerism could occur. DFT calculations would be essential to evaluate the relative stabilities of these different tautomeric forms. By calculating the Gibbs free energies of each tautomer, it would be possible to predict the equilibrium populations and determine the predominant species under various conditions.

Electronic Structure and Reactivity Analysis

Understanding the electronic structure is key to predicting the chemical reactivity of a molecule.

Frontier Molecular Orbital (HOMO and LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. An analysis of the HOMO and LUMO energy levels and their spatial distribution would reveal the most likely sites for nucleophilic and electrophilic attack. The HOMO-LUMO energy gap is also a critical parameter for determining the molecule's kinetic stability and chemical reactivity.

Application of Reactivity Descriptors

Based on the electronic structure, various global and local reactivity descriptors could be calculated. Global descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index would provide a general overview of the molecule's reactivity. Local reactivity descriptors, often derived from Fukui functions or molecular electrostatic potential (MEP) maps, would pinpoint the specific atoms within the molecule that are most susceptible to electrophilic or nucleophilic attack, providing a more detailed picture of its reactive sites.

While the framework for a detailed computational study of this compound is well-established within the field of computational chemistry, the specific application to this molecule has not been reported in the available scientific literature. Future research is required to provide the data necessary for a complete understanding of its theoretical properties.

Reaction Mechanism Modeling and Prediction of Regioselectivity

The elucidation of reaction mechanisms and the prediction of regioselectivity are paramount in synthetic organic chemistry for the rational design of synthetic routes to complex molecules. In the context of this compound and related heterocyclic systems, theoretical and computational chemistry provides powerful tools to unravel the intricate details of their formation and reactivity. Computational modeling, particularly using Density Functional Theory (DFT), has become instrumental in understanding the underlying principles that govern the outcomes of these reactions. researchgate.netresearchgate.net

Research into the formation of dihydropyranone scaffolds often involves cycloaddition reactions, where the regioselectivity can be controlled by the choice of catalyst. mdpi.com Theoretical studies have been successfully employed to explain the origins of this selectivity, frequently attributing it to the distortion energy within the transition state structures. mdpi.com By calculating the energy barriers of different possible reaction pathways, researchers can predict the most likely product.

For instance, in organocatalyzed reactions forming dihydropyranone products, different Lewis bases can steer the reaction towards different cycloadducts. mdpi.com Computational models can map out the potential energy surfaces for these competing pathways, providing a quantitative basis for the observed regioselectivity.

While direct computational studies on the reaction mechanisms involving this compound are not extensively documented in publicly available literature, the methodologies applied to analogous systems offer a clear blueprint for how such investigations would be conducted. A conference proceeding has noted a study on the reaction mechanism of an aminopyranone, suggesting that research in this specific area is being undertaken. univ-djelfa.dz Furthermore, related studies on the hydration of α-aminotetrahydropyranones indicate the application of computational methods to understand the reactivity of similar structures. ethernet.edu.et

A typical computational investigation into the regioselectivity of a reaction forming a substituted dihydropyranone would involve the following steps:

Identification of all plausible reaction pathways leading to different regioisomers.

Optimization of the geometries of reactants, intermediates, transition states, and products for each pathway using a suitable level of theory (e.g., a specific DFT functional and basis set).

Calculation of the Gibbs free energies of all stationary points on the potential energy surface.

Identification of the rate-determining step for each pathway and comparison of the activation energy barriers. The pathway with the lowest activation energy is predicted to be the major one, thus determining the regioselectivity.

N-heterocyclic carbenes (NHCs) are frequently used as organocatalysts in the synthesis of dihydropyranones. researchgate.netnih.govacs.org Computational studies have been crucial in elucidating the catalytic cycle and the role of the NHC in promoting the reaction and controlling its stereochemical outcome. researchgate.net These studies often analyze the interaction between the catalyst and the substrates, the formation of key intermediates like the Breslow intermediate, and the final cyclization step. nih.gov

The following interactive table represents a hypothetical comparison of activation energies for two competing reaction pathways in the formation of a substituted dihydropyranone, illustrating how computational data can be used to predict regioselectivity.

| Reaction Pathway | Rate-Determining Transition State | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| Pathway A (forms 5-amino isomer) | TS_A | 18.5 | Yes |

| Pathway B (forms 6-amino isomer) | TS_B | 22.1 | No |

Note: The data in this table is illustrative and intended to represent the type of results obtained from computational reaction mechanism studies.

Further analysis in such studies often includes Natural Bond Orbital (NBO) analysis to understand the electronic interactions that stabilize a particular transition state or intermediate. researchgate.net The insights gained from these theoretical models are invaluable for optimizing reaction conditions and for the rational design of new catalysts and synthetic strategies.

Strategic Applications of Dihydropyranone Scaffolds in Contemporary Organic Synthesis

Utility as Crucial Building Blocks for Diverse Chemical Systems

Dihydropyranone scaffolds, including 5-Aminodihydro-2H-pyran-3(4H)-one, are recognized as versatile building blocks in organic synthesis. smolecule.comresearchgate.net Their structural features allow for a variety of chemical transformations, making them ideal starting materials for creating diverse and complex molecules. The presence of both a ketone and an ether linkage within the cyclic structure, along with other potential functional groups, provides multiple reaction sites for chemists to exploit.

Research has shown that this compound serves as a foundational component for the synthesis of more intricate pharmaceutical compounds. smolecule.com Its structure is also utilized in materials science for the production of specialized polymers and resins. smolecule.com The general dihydro-2H-pyran-3(4H)-one structure is often prepared as a key intermediate in multi-step syntheses, starting from readily available materials like α-ketoglutaric acid. researchgate.netresearchgate.net

The versatility of the dihydropyranone core is further highlighted by its role in multicomponent reactions (MCRs). These reactions allow for the rapid assembly of complex molecules, often with significant biological relevance, in a single step. researchgate.net For instance, derivatives like 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones have been developed as novel and highly reactive building blocks for synthesizing conjugated 4-pyrone structures, which have interesting photophysical properties. nih.gov The ability of these scaffolds to participate in various reaction cascades makes them highly valuable for generating libraries of compounds for drug discovery and material science applications. researchgate.netmdpi.com

| Dihydropyranone Precursor | Reaction Type | Resulting Chemical System/Application | Reference |

|---|---|---|---|

| This compound | Further functionalization | Complex pharmaceutical compounds, polymers, resins | smolecule.com |

| Dihydro-2H-pyran-3(4H)-one | Multi-step synthesis intermediate | Alicyclic ring-fused xanthines | researchgate.net |

| 3,4-Dihydropyran-2-ones | Organocatalysis (NHC-catalyzed) | Functionalized enones, γ-lactones, cyclic enamines | mdpi.com |

| 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones | 1,6-Conjugate addition/elimination | Conjugated 4-pyrone derivatives, merocyanine (B1260669) fluorophores | nih.gov |

| Dihydropyran derivatives | One-pot multicomponent reactions | Biologically relevant pyran-annulated heterocyclic scaffolds | researchgate.net |

Role as Precursors for the Synthesis of Advanced Heterocyclic Compounds

The dihydropyranone ring is not only a building block but also an important precursor for the synthesis of more advanced and often biologically active heterocyclic compounds. mdpi.comwikipedia.org Its structure can be strategically manipulated and rearranged to form other ring systems. Organocatalysis, particularly using N-Heterocyclic Carbenes (NHCs), has emerged as a powerful tool for transforming dihydropyranones into a variety of other valuable molecules. mdpi.comorganic-chemistry.org

These transformations make dihydropyranones a versatile platform for accessing a range of compounds including functionalized 2-pyrones, cyclic enamines, and γ-lactones. mdpi.com For example, specific dihydropyranone products have been utilized as substrates in the synthesis of yohimbine-type alkaloids, a class of pentacyclic indole (B1671886) compounds known for their broad pharmacological activities. mdpi.com

Furthermore, the dihydropyranone moiety can be fused with other heterocyclic systems to create novel molecular architectures with potentially enhanced biological properties. The combination of a dihydropyranone ring with a pyrrolidone or benzofuran (B130515) structure has been explored for the development of new drugs. mdpi.com The reactivity of the dihydropyranone system, often involving ring-opening followed by recyclization, allows for the construction of different heterocyclic frameworks, demonstrating its significance as a synthetic intermediate. beilstein-journals.org This strategic approach of using one heterocyclic system as a precursor for another is a key concept in modern synthetic organic chemistry. amanote.com

| Dihydropyranone Type | Transformation Method | Resulting Heterocyclic Compound | Reference |

|---|---|---|---|

| 3,4-Dihydropyran-2-one | NHC Organocatalysis | Yohimbine-type alkaloid intermediates | mdpi.com |

| 3,4-Dihydropyran-2-one | Annulation reactions | Bicyclic dihydropyranones (fused with pyrrolidone) | mdpi.com |

| 3,4-Dihydropyran-2-one | Annulation reactions | Tricyclic dihydropyranones (fused with benzofuran) | mdpi.com |

| 2H-furo[3,2-b]pyran-2-ones (Fused pyranone system) | Recyclization with dinucleophiles (e.g., hydrazine) | Substituted pyrazol-3-ones | beilstein-journals.org |

| β,γ-Unsaturated α-keto esters | Asymmetric Michael addition-lactonization | Spiro-3,4-dihydrocoumarin-fused 3′,4′-dihydropyranones | organic-chemistry.org |

Applications in Protecting Group Chemistry, Illustrative of Tetrahydropyranyl Ethers from DHP

A prominent application that illustrates the utility of the pyran scaffold is the use of 3,4-dihydro-2H-pyran (DHP) in protecting group chemistry. wikipedia.org While DHP is not a pyranone, its application is a classic example of how the reactivity of this heterocyclic system is harnessed in synthesis. Alcohols contain a weakly acidic proton that can interfere with many organic reactions. youtube.com To circumvent this, the alcohol is temporarily "protected" by converting it into a less reactive functional group.

The reaction of an alcohol with DHP in the presence of an acid catalyst forms a tetrahydropyranyl (THP) ether. wikipedia.orgyoutube.com This conversion effectively masks the acidic proton of the alcohol, rendering it inert to a wide variety of reaction conditions, including strongly basic reagents, organometallics, and hydrides. youtube.comorganic-chemistry.org The THP ether is technically an acetal, which accounts for its stability. youtube.com

Once the desired chemical transformations on other parts of the molecule are complete, the protecting group can be easily removed. Treatment of the THP ether with aqueous acid regenerates the original alcohol, releasing 5-hydroxypentanal (B1214607) as a byproduct. wikipedia.org This process is known as deprotection. The ease of both the protection and deprotection steps makes the THP group a preferred choice for protecting alcohols and phenols in the synthesis of complex natural products. tandfonline.com Various catalysts, including mild Lewis acids like zirconium tetrachloride, have been developed to facilitate these transformations under gentle conditions, even for acid-sensitive substrates. organic-chemistry.orgtandfonline.com

| Substrate | Reaction | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl alcohol | Protection | ZrCl₄ (cat.), DHP, CH₂Cl₂, rt | 99 | tandfonline.com |

| Benzyl alcohol (as THP ether) | Deprotection | ZrCl₄ (cat.), MeOH, rt | 98 | tandfonline.com |

| Cyclohexanol | Protection | ZrCl₄ (cat.), DHP, CH₂Cl₂, rt | 95 | tandfonline.com |

| Cyclohexanol (as THP ether) | Deprotection | ZrCl₄ (cat.), MeOH, rt | 95 | tandfonline.com |

| 2-Chloroethanol | Protection | ZrCl₄ (cat.), DHP, CH₂Cl₂, rt | 90 | tandfonline.com |

| 2-Chloroethanol (as THP ether) | Deprotection | ZrCl₄ (cat.), MeOH, rt | 92 | tandfonline.com |

| Phenol | Protection | ZrCl₄ (cat.), DHP, CH₂Cl₂, rt | 95 | tandfonline.com |

| Phenol (as THP ether) | Deprotection | ZrCl₄ (cat.), MeOH, rt | 94 | tandfonline.com |

| 4-Nitrophenol | Protection | ZrCl₄ (cat.), DHP, CH₂Cl₂, rt | 98 | tandfonline.com |

| 4-Nitrophenol (as THP ether) | Deprotection | ZrCl₄ (cat.), MeOH, rt | 96 | tandfonline.com |

Q & A

Q. How can synthetic routes for 5-Aminodihydro-2H-pyran-3(4H)-one be optimized to improve yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization of precursors such as aldehydes and amines under catalytic conditions. For example, α-ketoglutaric acid has been used as a starting material in a four-step synthesis with an overall yield of 31% . Optimization strategies include:

- Solvent Selection : Ethanol or methanol enhances reaction efficiency due to their polarity and ability to stabilize intermediates .

- Catalyst Screening : Testing palladium on carbon (Pd/C) for reduction steps or acid/base catalysts for cyclization.

- Temperature Control : Moderate temperatures (40–60°C) prevent side reactions like over-oxidation .

- Scale-Up Techniques : Transitioning from batch to continuous flow reactors improves reproducibility in industrial settings .

Table 1 : Comparison of Synthetic Routes

| Starting Material | Steps | Yield (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Aldehyde + Amine | 1 | 45–55 | Ethanol, 50°C | |

| α-Ketoglutaric Acid | 4 | 31 | Acidic cyclization |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the pyran ring structure and amino group placement. For example, the amino proton typically appears as a singlet near δ 3.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (115.13 g/mol) and fragmentation patterns .

- Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., C=O stretch at ~1700 cm, NH bend at ~1600 cm) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

Q. How can solubility challenges be addressed for biological assays?

- Methodological Answer : The compound’s limited aqueous solubility can hinder in vitro studies. Strategies include:

- Co-solvent Systems : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes to enhance dissolution .

- pH Adjustment : Protonate the amino group in acidic buffers (pH 4–5) to improve hydrophilicity .

- Prodrug Design : Introduce ester or amide derivatives to increase bioavailability .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in substitution and oxidation reactions?

- Methodological Answer :

- Substitution : The amino group undergoes nucleophilic substitution with alkyl halides (e.g., methyl iodide) under basic conditions (KCO, DMF), forming N-alkylated derivatives. Steric hindrance near the pyran ring influences regioselectivity .

- Oxidation : KMnO oxidizes the pyran ring to yield oxo derivatives, with reaction rates dependent on solvent polarity. Computational modeling (DFT) can predict transition states and optimize conditions .

Q. How do structural modifications impact the compound’s bioactivity in enzyme inhibition studies?

- Methodological Answer :

- Amino Group Functionalization : Adding hydrophobic substituents (e.g., benzyl groups) enhances binding to enzyme active sites, as seen in thrombin inhibition studies .

- Ring Saturation : Hydrogenation of the dihydropyran ring improves metabolic stability but reduces affinity for AMPA receptors .

- In Silico Screening : Molecular docking (e.g., AutoDock Vina) identifies optimal modifications for targeting specific enzymes like 5-lipoxygenase .

Q. How can contradictory data on the compound’s acute toxicity be resolved?

- Methodological Answer : Discrepancies in LD values (e.g., rodent models vs. in vitro assays) may arise from:

- Metabolic Variability : Species-specific cytochrome P450 activity affects detoxification pathways. Use human hepatocyte models to improve translational relevance .

- Impurity Profiles : HPLC-MS analysis (C18 column, 0.1% formic acid mobile phase) detects trace byproducts (e.g., oxidized derivatives) that contribute to toxicity .

- Dose-Response Modeling : Apply Hill equation kinetics to distinguish between acute and cumulative effects .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

- Methodological Answer : Variations arise from:

- Catalyst Lot Variability : Pd/C activity differs between suppliers; pre-treatment with H restores consistency .

- Purity of Starting Materials : Aldehyde precursors with >98% purity (GC-MS verified) reduce side reactions .

- Work-Up Techniques : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) affects final yield .

Methodological Best Practices

Q. What protocols ensure safe handling and storage?

- Methodological Answer :

- Storage : Keep at –20°C in amber vials under nitrogen to prevent oxidation .

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods during synthesis .

- Spill Management : Neutralize with 10% acetic acid before disposal in approved waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.